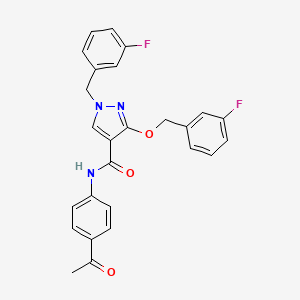
N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H21F2N3O3 and its molecular weight is 461.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C19H18F2N2O3
- Molecular Weight : 360.35 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of androgen receptors.
- Study Findings : A related series of 1H-pyrazole derivatives demonstrated significant antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. For instance, compound 10e exhibited an IC50 value of 18 μmol/L against LNCaP cells and a PSA downregulation rate of 46% .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 61% | 76% |
| Compound B | 85% | 93% |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Androgen Receptor Modulation : The compound may act as an antagonist to androgen receptors, inhibiting pathways associated with prostate cancer progression.
- Cytokine Regulation : By affecting cytokine levels, the compound may reduce inflammation and associated tissue damage.
- Apoptosis Induction : Some pyrazole derivatives have been shown to induce apoptosis in cancer cells, which could be a mechanism through which this compound operates.
Case Study 1: Prostate Cancer Treatment
A study evaluated the efficacy of various pyrazole derivatives in treating prostate cancer. Among them, a derivative similar to this compound showed promising results in inhibiting cell growth and reducing PSA levels in LNCaP cells.
Case Study 2: Inflammatory Response
Research involving carrageenan-induced paw edema models demonstrated that several pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like ibuprofen. This suggests potential therapeutic applications for inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3/c1-17(32)20-8-10-23(11-9-20)29-25(33)24-15-31(14-18-4-2-6-21(27)12-18)30-26(24)34-16-19-5-3-7-22(28)13-19/h2-13,15H,14,16H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIAUEKBBDWDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













